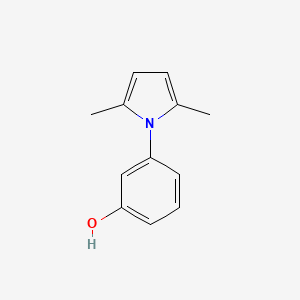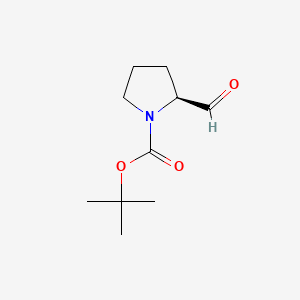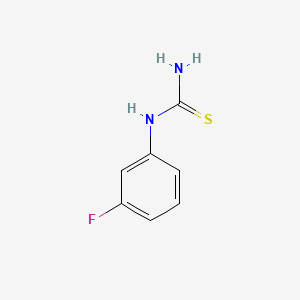
3-(2,5-Dimethylpyrrol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylpyrrol-1-yl)phenol, also known as 2,5-dimethyl-1-pyrrolylphenol, is a common aromatic compound found in a variety of natural products such as essential oils, spices, and herbs. It is a colorless, crystalline solid with a faint odor and is used in the synthesis of a variety of organic compounds. It is also used in the production of pharmaceuticals, fragrances, and dyes. This compound has been studied extensively for its potential medicinal properties, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions : Research demonstrates the synthesis and reactions of related compounds. For instance, a study by Cheng, Bowman, and Legoff (1976) details the synthesis of 3,4-dimethylpyrrole through a two-step process and its Michael reaction with various ketones and esters. This provides insights into the chemical behavior of compounds structurally similar to "3-(2,5-Dimethylpyrrol-1-yl)phenol" (Cheng, Bowman, & Legoff, 1976).
Cytotoxicity Assessment : A study on the cytotoxic effects of phenolic compounds using the MTT colorimetric assay suggests methods for testing toxicity in compounds like "this compound" (Kasugai, Hasegawa, & Ogura, 1991).
Stereochemistry and Bonding : Turner et al. (2003) explored the stereochemistry, bonding, and fluxionality of phenolic reagents similar to "this compound", providing valuable insights into the structural properties of such compounds (Turner et al., 2003).
Complex Formation with Phenols : A study by Erkin et al. (2017) looked at the formation of complexes by fusion of compounds like "this compound" with phenols, demonstrating their stability at high temperatures (Erkin et al., 2017).
Anticancer Activity : Research into phenolic acid phenethyl esters, which could have structural similarities with "this compound", indicates potential anticancer activity. This study by Lee et al. (2005) investigated these compounds' cytotoxic effects on oral cancer cells (Lee et al., 2005).
Biological Activity of Metal Complexes : Al‐Hamdani and Al Zoubi (2015) synthesized new metal complexes with ligands related to "this compound" and evaluated their biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Future Directions
Pyrrole-containing compounds like 3-(2,5-Dimethylpyrrol-1-yl)phenol have been found to have diverse biological activities and are considered potential sources of biologically active compounds . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-6-7-10(2)13(9)11-4-3-5-12(14)8-11/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXXAUZJUIVRKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381740 |
Source


|
| Record name | 3-(2,5-dimethylpyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97608-33-8 |
Source


|
| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97608-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-dimethylpyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














